molecular formula C23H21N5O B6505934 4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 1396858-41-5

4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B6505934
CAS No.: 1396858-41-5
M. Wt: 383.4 g/mol
InChI Key: HIQVNBJTIRQEQM-UHFFFAOYSA-N
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Description

4-[4-(Naphthalene-1-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule is characterized by a naphthalene moiety linked to a piperazine ring, which is in turn connected to a pyrrol-pyrimidine heterocycle. This specific architecture suggests potential for diverse biological activity. Based on its structural features, this compound is primarily investigated as a potential modulator of protein kinase activity or other cellular receptors. The naphthalene group can facilitate hydrophobic interactions within protein binding pockets, while the piperazine linker often contributes favorable pharmacokinetic properties. The pyrrol-pyrimidine unit is a privileged scaffold in drug discovery, known for its ability to engage in key hydrogen bonding interactions with biological targets. Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules or as a tool compound for probing biochemical pathways in vitro. Its primary research value lies in its application for high-throughput screening, structure-activity relationship (SAR) studies, and as a building block in the development of targeted therapeutic agents. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

naphthalen-1-yl-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c29-23(20-9-5-7-18-6-1-2-8-19(18)20)28-14-12-27(13-15-28)22-16-21(24-17-25-22)26-10-3-4-11-26/h1-11,16-17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQVNBJTIRQEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase is characterized by the formation of a stable enzyme-inhibitor complex, which prevents the hydrolysis of acetylcholine. Additionally, this compound has been found to interact with other proteins and biomolecules, including butyrylcholinesterase and various receptor proteins, through similar inhibitory mechanisms.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound has been observed to enhance synaptic transmission by increasing the availability of acetylcholine at synaptic junctions. This effect is achieved through the inhibition of acetylcholinesterase, leading to prolonged acetylcholine activity. Furthermore, this compound has been shown to affect gene expression by upregulating genes involved in synaptic plasticity and downregulating genes associated with neurodegenerative processes.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

4-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine (CAS 923185-66-4)
  • Structure : Differs by a methyl group at position 4 and a piperidinyl group at position 6 instead of pyrrole.
  • Molecular Formula : C25H29N5O vs. C23H20N6O for the target compound.
  • Key Differences :
    • The piperidinyl group (saturated six-membered ring) may reduce aromatic stacking compared to pyrrole.
    • Methyl substitution could increase steric hindrance at position 3.
  • Data : Molecular weight = 415.5 g/mol; SMILES: Cc1cc(N2CCCCC2)nc(N2CCN(C(=O)c3cccc4ccccc34)CC2)n1 .
4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS 2548981-91-3)
  • Structure : Pyrazine replaces naphthalene-carbonyl in the piperazine group; pyrrolidinyl (saturated) replaces 1H-pyrrole.
  • Molecular Formula : C16H21N7 vs. C23H20N6O.
  • Key Differences :
    • Pyrazine is smaller and more polar than naphthalene-carbonyl, likely reducing lipophilicity.
    • Pyrrolidinyl lacks aromaticity, altering electronic interactions.
  • Data : Molecular weight = 311.39 g/mol .
4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine (CAS 845616-55-9)
  • Simplified structure lacks the extended aromatic system of the target compound.
  • Data : Molecular formula = C9H10F3N5 .

Heterocyclic Core Modifications

Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
  • Example : 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 878063-77-5).
    • Structure : Pyrazolo[3,4-d]pyrimidine core fused with a pyrazole ring.
    • Key Differences :
  • Additional nitrogen atoms in the fused core increase polarity and hydrogen-bonding capacity.
  • Benzylpiperazine and chloro-methoxyphenyl groups enhance steric bulk.
    • Data : Molecular weight = 463.96 g/mol .
Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives
  • Example: 2-(4-phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. Structure: Non-aromatic pyrrolo-pyridine-dione core with methoxy and methyl substituents. Key Differences:
  • The dione moiety introduces two ketone groups, increasing hydrophilicity.
  • Methoxy and methyl groups may sterically hinder interactions.
    • Data : Synthesized and characterized in thermal studies .

Preparation Methods

Nucleophilic Aromatic Substitution

A common route involves substituting a halogen atom on a pyrimidine ring with a piperazine derivative. For instance:

  • Chloropyrimidine intermediate : 4,6-Dichloropyrimidine is reacted with 1H-pyrrole to introduce the pyrrol-1-yl group at the 6-position.

  • Piperazine coupling : The 4-chloro substituent is displaced by 1-(naphthalene-1-carbonyl)piperazine under basic conditions (e.g., K2_2CO3_3 in DMF).

Example protocol :

  • Reactants : 4,6-Dichloropyrimidine (1 eq), 1H-pyrrole (1.2 eq), 1-(naphthalene-1-carbonyl)piperazine (1.1 eq).

  • Conditions : DMF, 80°C, 12 h.

  • Yield : ~65% (estimated from analogous reactions in).

Reductive Amination Approach

This method is effective for introducing the piperazine moiety while avoiding harsh substitution conditions:

  • Aldehyde intermediate : 6-(1H-pyrrol-1-yl)pyrimidine-4-carbaldehyde is prepared via Vilsmeier-Haack formylation.

  • Reductive amination : The aldehyde reacts with 1-(naphthalene-1-carbonyl)piperazine using sodium cyanoborohydride (NaBH3_3CN) in methanol/acetic acid.

Optimization notes :

  • Excess acetic acid (10 mol%) improves protonation of the imine intermediate.

  • Yields increase to ~75% when using molecular sieves to absorb water.

Solid-Phase Combinatorial Synthesis

High-throughput methods enable rapid diversification of the pyrimidine core:

  • Resin-bound pyrimidine : Wang resin is functionalized with 4-amino-6-(1H-pyrrol-1-yl)pyrimidine.

  • Acylation : Naphthalene-1-carbonyl chloride is coupled to the resin-bound intermediate using DIEA in NMP.

  • Cleavage : TFA/DCM (1:1) liberates the final compound.

Advantages :

  • Parallel synthesis of analogs for structure-activity relationship (SAR) studies.

  • Typical purity >90% after reverse-phase HPLC.

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, NMP) : Enhance nucleophilicity in substitution reactions but may require higher temperatures (80–100°C).

  • Chlorinated solvents (DCM, 1,2-dichloroethane) : Preferred for reductive amination to minimize side reactions.

Catalytic and Stoichiometric Reagents

  • NaBH3_3CN vs. NaBH(OAc)3_3 : The latter offers higher selectivity for imine reduction in the presence of ester groups.

  • Palladium catalysts : Used in deprotection steps (e.g., hydrogenolysis of benzyl carbamates).

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Standard for isolating intermediates (eluent: EtOAc/hexane gradients).

  • Preparative HPLC : Essential for final compound purification (C18 column, acetonitrile/water + 0.1% TFA).

Spectroscopic Validation

  • 1^1H NMR : Key signals include:

    • Naphthalene protons: δ 7.4–8.2 (multiplet).

    • Piperazine CH2_2: δ 2.8–3.5 (broad).

  • HRMS : Calculated for C23H21N5O\text{C}_{23}\text{H}_{21}\text{N}_5\text{O} [M+H]+^+: 384.1818; observed: 384.1821 .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments (e.g., naphthalene aromatic protons at δ 7.8–8.5 ppm) and confirms piperazine coupling.
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 456.18).
  • X-ray Crystallography: Resolves 3D conformation of the naphthalene-carbonyl-piperazine moiety .
  • HPLC-PDA: Quantifies purity (>95%) using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of key intermediates during synthesis?

Methodological Answer:

  • Nucleophilic Aromatic Substitution: The pyrimidine core reacts with piperazine derivatives under basic conditions (K2CO3), where the leaving group (e.g., chloro) is displaced.
  • Acylation: Naphthalene-1-carbonyl chloride reacts with piperazine via a carbodiimide-mediated coupling (DCC/DMAP), forming a stable amide bond. Computational modeling (DFT) can map transition states to rationalize regioselectivity .

Q. How does structural modification (e.g., substituent variation) influence biological activity?

Q. How can contradictory data on biological activity across studies be resolved?

Methodological Answer:

  • Assay Standardization: Control variables like cell line (HEK293 vs. HeLa), incubation time, and ATP concentration in kinase assays.
  • Meta-Analysis: Pool data from independent studies (e.g., PubChem BioAssay) to identify trends.
  • Structural Analog Comparison: Cross-reference with compounds like 6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole, which shares similar pharmacophores but differs in solubility .

Experimental Design Considerations

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months; monitor via HPLC for degradation products (e.g., hydrolyzed piperazine).
  • Lyophilization: Enhances solid-state stability by reducing water content.
  • Excipient Screening: Use cyclodextrins to encapsulate the naphthalene moiety, preventing oxidation .

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